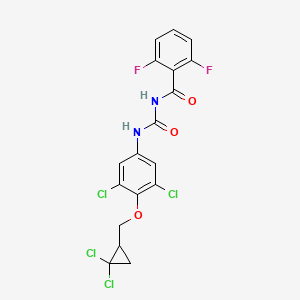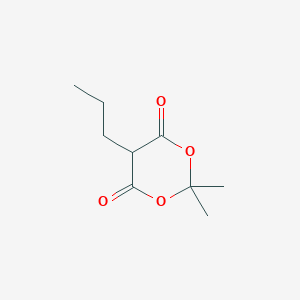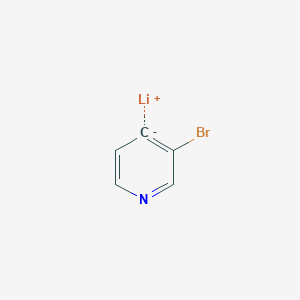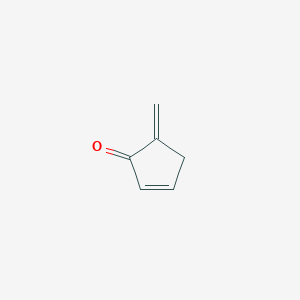![molecular formula C10H4ClN3O2 B14434604 [Chloro(2-nitrophenyl)methylidene]propanedinitrile CAS No. 79204-48-1](/img/structure/B14434604.png)
[Chloro(2-nitrophenyl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Chloro(2-nitrophenyl)methylidene]propanedinitrile is an organic compound that features a chloro group, a nitrophenyl group, and a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Chloro(2-nitrophenyl)methylidene]propanedinitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product under mild conditions. The general reaction scheme is as follows:
2-Nitrobenzaldehyde+MalononitrilePiperidinethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[Chloro(2-nitrophenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
科学研究应用
[Chloro(2-nitrophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of [Chloro(2-nitrophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes.
相似化合物的比较
Similar Compounds
- [Chloro(2-nitrophenyl)methylidene]malononitrile
- [Bromo(2-nitrophenyl)methylidene]propanedinitrile
- [Chloro(4-nitrophenyl)methylidene]propanedinitrile
Uniqueness
[Chloro(2-nitrophenyl)methylidene]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both chloro and nitro groups in the ortho position enhances its potential for diverse chemical transformations and applications.
属性
| 79204-48-1 | |
分子式 |
C10H4ClN3O2 |
分子量 |
233.61 g/mol |
IUPAC 名称 |
2-[chloro-(2-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4ClN3O2/c11-10(7(5-12)6-13)8-3-1-2-4-9(8)14(15)16/h1-4H |
InChI 键 |
SRNOHXRXAHKGIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)




![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)

